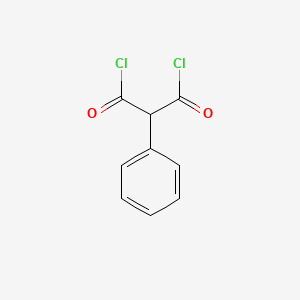

Propanedioyl dichloride, phenyl-

説明

Propanedioyl dichloride (IUPAC name), commonly known as malonyl dichloride (CAS 1663-67-8), is a reactive acyl chloride with the molecular formula C₃H₂Cl₂O₂ and a molecular weight of 140.95 g/mol . It features two chloride groups bonded to adjacent carbonyl carbons, making it highly reactive in organic synthesis, particularly for introducing malonyl moieties into molecules. This article focuses on comparing malonyl dichloride with structurally or functionally similar dichlorides, including acyl and phosphorus-based compounds.

特性

CAS番号 |

37818-48-7 |

|---|---|

分子式 |

C9H6Cl2O2 |

分子量 |

217.05 g/mol |

IUPAC名 |

2-phenylpropanedioyl dichloride |

InChI |

InChI=1S/C9H6Cl2O2/c10-8(12)7(9(11)13)6-4-2-1-3-5-6/h1-5,7H |

InChIキー |

DLTWEQZAWUHBDH-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(C(=O)Cl)C(=O)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key properties of malonyl dichloride and related compounds:

Reactivity and Stability

- Malonyl dichloride exhibits dual reactivity due to its two chloride groups, enabling sequential nucleophilic substitutions (e.g., with alcohols or amines) to form diesters or diamides. Its volatility (boiling point: 53–55°C at 19 mmHg) facilitates use in gas-phase reactions, such as molecular layer deposition with TiCl₄ and 2-aminoethanol .

- Pivaloyl chloride ’s bulky tert-butyl group impedes nucleophilic attack, making it less reactive than linear acyl chlorides like propionyl chloride .

- Phosphorus dichlorides (e.g., phenylphosphonic dichloride) undergo hydrolysis to form phosphonic acids but require controlled conditions to avoid violent reactions. Their sulfur analogues (e.g., phenylthionophosphonic dichloride) exhibit enhanced stability and distinct coordination chemistry due to thiophosphoryl bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。